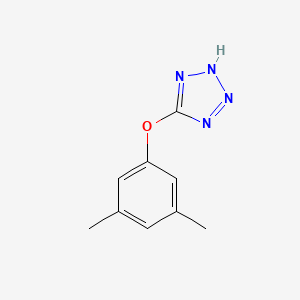

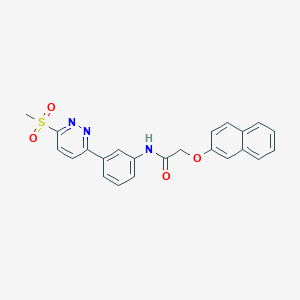

5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole (5-DMPT) is an organic compound with a wide range of applications in scientific research. It is a tetraazole derivative with a phenoxy group at the 3,5-positions of the phenyl ring. Its unique structure and properties make it an important tool for many research areas, such as biochemistry, organic synthesis, and drug development.

Scientific Research Applications

Fluorescent Molecular Probes

The study conducted by Diwu et al. (1997) presents the synthesis and spectral properties of fluorescent solvatochromic dyes, which include compounds structurally related to 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole. These compounds demonstrate strong solvent-dependent fluorescence, correlating well with solvent polarity parameters. The properties of these dyes, such as long emission wavelengths, high fluorescence quantum yields, and large Stokes shifts, make them suitable for developing ultra-sensitive fluorescent molecular probes. These probes can be applied in biological research to study various events and processes at the molecular level Diwu et al., 1997.

Prototropic Tautomerism Studies

In the realm of theoretical chemistry, Alkorta and Elguero (2012) have explored the prototropic tautomerism of 5-aryloxy-1H- and 2H-tetrazoles, including compounds similar to 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole. Their research provides insights into the structural behavior of these molecules, contributing to a better understanding of their chemical properties. This study enhances our knowledge of tautomerism, which is crucial for the design and synthesis of new chemical entities with specific desired activities Alkorta & Elguero, 2012.

Novel Chemical Synthesis

Research on 5,5'-Dimethyl-3,3'-azoisoxazole by Iranpoor et al. (2010) explores the use of related azo compounds for the selective esterification of phenols and benzylic alcohols under Mitsunobu conditions. Although not directly mentioning 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole, this study highlights the broader chemical utility and potential applications of similarly structured compounds in organic synthesis. Such methodologies are pivotal in pharmaceutical manufacturing and the development of new materials Iranpoor et al., 2010.

properties

IUPAC Name |

5-(3,5-dimethylphenoxy)-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-6-3-7(2)5-8(4-6)14-9-10-12-13-11-9/h3-5H,1-2H3,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVKYNOWXCOUOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=NNN=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

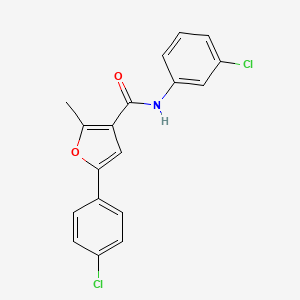

![2-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2730922.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2730931.png)

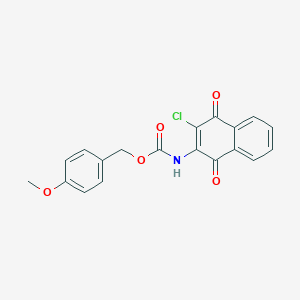

![2-amino-6-benzyl-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2730932.png)

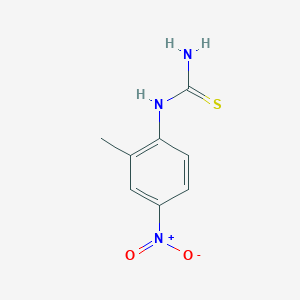

![2-ethyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2730936.png)